2-Hydroxy-3-phenoxypropyl acrylate
Overview
Description
2-Hydroxy-3-phenoxypropyl acrylate is a chemical compound with the molecular formula C12H14O4. It is a colorless to light yellow liquid that is soluble in many organic solvents such as alcohols and ethers but is insoluble in water . This compound is primarily used in industrial applications, including coatings, inks, and adhesives, due to its high reactivity and light resistance .
Mechanism of Action
Target of Action
2-Hydroxy-3-phenoxypropyl acrylate is primarily used in the fabrication of polymeric materials . Its primary targets are the components of these materials, where it acts as a curing agent .
Mode of Action
The compound interacts with its targets through a process known as photosynthesis under UV radiation . This interaction results in the curing or hardening of the polymeric materials, enhancing their structural integrity .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of polymeric membranes for controlled drug release systems .
Pharmacokinetics
Given its use in the fabrication of polymeric materials, its bioavailability would be determined by the properties of the resulting material .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of robust polymeric materials. These materials can be used in various applications, including the creation of controlled drug release systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and exposure to UV radiation . For instance, the photosynthesis process that the compound undergoes under UV radiation is a crucial part of its mode of action .
Biochemical Analysis
Biochemical Properties
It is known that acrylates can participate in biochemical reactions, particularly in polymerization reactions
Cellular Effects
It is known that acrylates can influence cell function
Molecular Mechanism
It is known that acrylates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that acrylates can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that acrylates can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that acrylates can interact with enzymes or cofactors .
Transport and Distribution
It is known that acrylates can interact with transporters or binding proteins .
Subcellular Localization
It is known that acrylates can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenoxypropyl acrylate is synthesized through the esterification reaction between 2-hydroxy-3-phenoxypropanol and acrylic acid . The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions and involves the use of a catalyst to enhance the reaction rate . The reaction conditions often include moderate temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phenoxypropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize under UV radiation to form polymeric membranes used in controlled drug release systems.
Esterification: It can react with other acids to form different esters.
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Polymerization: UV radiation and photoinitiators are commonly used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Addition Reactions: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Polymeric Membranes: Used in drug delivery systems.
Various Esters: Depending on the reacting acid.
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl acrylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Hydroxyethyl acrylate
- Ethylene glycol phenyl ether acrylate
- 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
- Glycerol 1,3-diglycerolate diacrylate
- 4-Hydroxybutyl acrylate
Comparison: 2-Hydroxy-3-phenoxypropyl acrylate is unique due to its phenoxy group, which imparts higher reactivity and better light resistance compared to similar compounds . This makes it particularly suitable for applications requiring high-performance materials, such as UV-curable coatings and adhesives.
Properties
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQAGBQXOWLTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70856-48-3 | |
Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70856-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044851 | |
Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16969-10-1 | |
Record name | 2-Hydroxy-3-phenoxypropyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16969-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-phenoxypropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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